molecular formula C17H22ClF3N2O B6661118 N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride

Cat. No.: B6661118
M. Wt: 362.8 g/mol
InChI Key: QUERFXVQPXAKCK-UHFFFAOYSA-N
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Description

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride is a complex organic compound featuring a bicyclic structure with a trifluoromethyl group and an acetamide moiety

Properties

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-[2-(trifluoromethyl)phenyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O.ClH/c1-22(14-9-12-6-7-13(10-14)21-12)16(23)8-11-4-2-3-5-15(11)17(18,19)20;/h2-5,12-14,21H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUERFXVQPXAKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC2CCC(C1)N2)C(=O)CC3=CC=CC=C3C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through enantioselective methods to ensure the desired stereochemistry. The trifluoromethyl group is introduced using trifluoromethylation reactions, which can involve radical intermediates or transition metal-catalyzed processes.

Industrial Production Methods: On an industrial scale, the synthesis would be optimized for efficiency and yield, often involving continuous flow processes and automated systems to handle the complex reaction conditions and purification steps required.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to various oxidized products.

  • Reduction: Reduction reactions can target the trifluoromethyl group or other functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or other electrophilic centers.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) compounds, manganese dioxide, and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are often used.

  • Substitution: Nucleophiles like amines or alcohols, and conditions such as polar aprotic solvents, are typically employed.

Major Products Formed:

  • Oxidation products: Various hydroxylated or carboxylated derivatives.

  • Reduction products: Reduced trifluoromethyl groups or other functional groups.

  • Substitution products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

  • Medicine: It can serve as a precursor or intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders due to its bicyclic structure.

  • Biology: The compound can be used in biochemical studies to understand the interaction of trifluoromethyl groups with biological macromolecules.

  • Industry: It may find use in the development of new materials or as a building block in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with receptors or enzymes in the body, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)quinolin-5-amine

  • 2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one derivatives

  • N-methyl-2-(trifluoromethyl)aniline

Uniqueness: This compound is unique due to its combination of the bicyclic 8-azabicyclo[3.2.1]octane structure and the trifluoromethyl group, which imparts distinct chemical and biological properties compared to similar compounds.

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